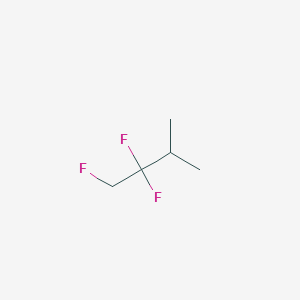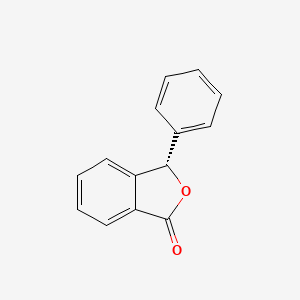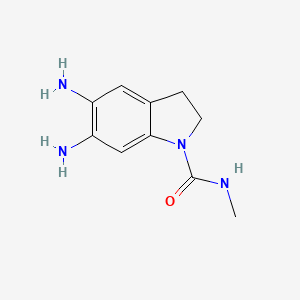![molecular formula C8H15NO2S B14384398 N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide CAS No. 88124-13-4](/img/structure/B14384398.png)
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide typically involves the reaction of 3-oxobutanamide with 2-(ethylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group in the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Ethylsulfanyl)ethyl]-3,5-dimethylaniline
- 2-(Ethylsulfanyl)-N-[2-(ethylsulfanyl)ethyl]ethanamine
- N-[2-(Ethylsulfanyl)ethyl]-3-methyl-2-pentanamine
Uniqueness
N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide is unique due to the presence of both an ethylsulfanyl group and a 3-oxobutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88124-13-4 |
|---|---|
Formule moléculaire |
C8H15NO2S |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
N-(2-ethylsulfanylethyl)-3-oxobutanamide |
InChI |
InChI=1S/C8H15NO2S/c1-3-12-5-4-9-8(11)6-7(2)10/h3-6H2,1-2H3,(H,9,11) |
Clé InChI |
QEVFLSQLTIKCSR-UHFFFAOYSA-N |
SMILES canonique |
CCSCCNC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)



![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
